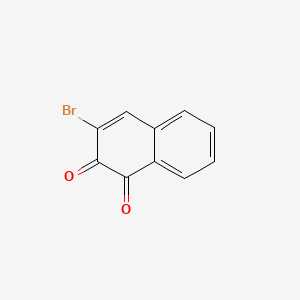
3-Bromo-1,2-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,2-naphthoquinone is an organic compound belonging to the naphthoquinone family It is characterized by the presence of a bromine atom at the third position and two carbonyl groups at the first and second positions on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-1,2-naphthoquinone can be synthesized through the bromination of 1,2-naphthoquinone. The reaction typically involves the use of bromine or N-bromosuccinimide as the brominating agent. The reaction is carried out in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,2-naphthoquinone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The quinone structure allows for redox reactions, where the compound can be reduced to the corresponding hydroquinone or oxidized to higher oxidation states.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes, forming complex cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols for substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions, while reducing agents like sodium borohydride are employed for reduction reactions. Cycloaddition reactions often require catalysts and specific temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include substituted naphthoquinone derivatives, hydroquinones, and various cyclic compounds. These products have significant potential in medicinal chemistry and material science .
Applications De Recherche Scientifique
3-Bromo-1,2-naphthoquinone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-1,2-naphthoquinone involves its ability to undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer and antimicrobial agent. The compound can also interact with specific molecular targets, such as enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,4-naphthoquinone: Another brominated naphthoquinone with similar chemical properties but different reactivity due to the position of the bromine atom.
1,4-Naphthoquinone: The parent compound without the bromine substitution, used widely in organic synthesis and as a precursor for various derivatives.
2,3-Dibromo-1,4-naphthoquinone: A compound with two bromine atoms, exhibiting different reactivity and applications compared to 3-Bromo-1,2-naphthoquinone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
7474-83-1 |
|---|---|
Formule moléculaire |
C10H5BrO2 |
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
3-bromonaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5BrO2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
Clé InChI |
ZUAIQPLHNIKQPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


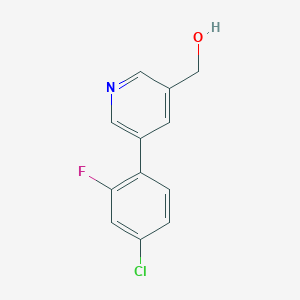
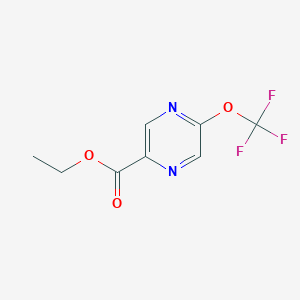
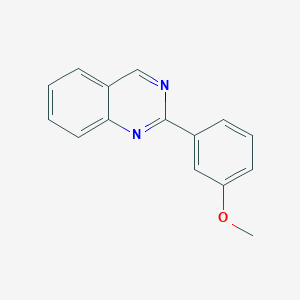

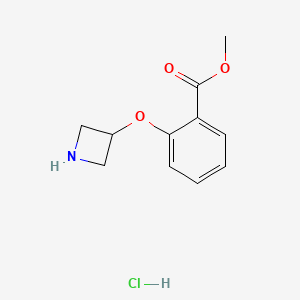

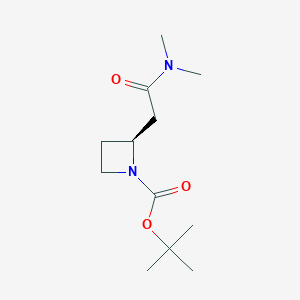




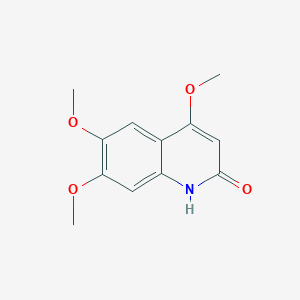
![7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B11871749.png)

